(6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one
Description
The compound (6E)-6-[(3,4-dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one features a conjugated cyclohexadienone core with a hydrazinylidene group at position 6 and a phenyl substituent at position 4. The (6E)-configuration ensures planar geometry, critical for π-conjugation and electronic delocalization. Structural determination of such compounds often employs crystallographic tools like SHELX and WinGX for refinement and visualization .
Properties
Molecular Formula |
C20H18N2O |
|---|---|
Molecular Weight |
302.4 g/mol |
IUPAC Name |
2-[(3,4-dimethylphenyl)diazenyl]-4-phenylphenol |
InChI |
InChI=1S/C20H18N2O/c1-14-8-10-18(12-15(14)2)21-22-19-13-17(9-11-20(19)23)16-6-4-3-5-7-16/h3-13,23H,1-2H3 |
InChI Key |
GYJYGBAGTYUELC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N=NC2=C(C=CC(=C2)C3=CC=CC=C3)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol typically involves a diazotization reaction followed by azo coupling. The process begins with the nitration of 3,4-dimethylaniline to form the corresponding nitro compound. This is then reduced to the amine, which undergoes diazotization using sodium nitrite and hydrochloric acid. The resulting diazonium salt is then coupled with 4-hydroxybiphenyl under alkaline conditions to yield the target compound .
Industrial Production Methods
In industrial settings, the production of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the diazonium salt and to achieve high coupling efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or catalytic hydrogenation are used.
Substitution: Reagents like halogens, sulfonic acids, and nitro compounds are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic compounds depending on the reagent used.
Scientific Research Applications
3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of colored plastics and textiles.
Mechanism of Action
The mechanism of action of 3-[(3,4-dimethylphenyl)diazenyl][1,1’-biphenyl]-4-ol involves its interaction with molecular targets through the diazenyl group. This group can undergo reversible redox reactions, making it useful in various applications. The compound can also form stable complexes with metal ions, which is beneficial in catalysis and material science .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Hydrazinylidene Substituents
(6E)-6-[(2-Phenylhydrazin-1-yl)methylidene]cyclohexa-2,4-dien-1-one
- Key Differences : Replaces the 3,4-dimethylphenyl group with a simple phenyl substituent.
- Impact: Steric Effects: Reduced steric hindrance due to the absence of methyl groups may enhance solubility in polar solvents.
- Bioactivity : Phenyl-substituted analogs are often explored for antimicrobial properties, though methyl groups may improve binding to hydrophobic targets .
Analogues with Varying Core Substituents
6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
- Key Differences: Features a nitro group (electron-withdrawing) at position 4 instead of phenyl and a hydroxy-methylanilino group on the hydrazinylidene moiety.
- Impact: Reactivity: The nitro group stabilizes the enone system through resonance, increasing electrophilicity. Solubility: Hydroxy groups improve aqueous solubility, while nitro groups may enhance oxidative stability.
- Research Findings: Studies on nitro-substituted cyclohexadienones suggest applications in catalysis and photochemistry due to their redox-active nature .
Heterocyclic Analogues
Dihydroisoquinoline Derivatives (e.g., 6h: (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone)
- Key Differences: Replaces the cyclohexadienone core with a dihydroisoquinoline scaffold.
- Impact: Aromaticity: The isoquinoline core provides extended aromaticity, altering electronic properties and binding affinity. Bioactivity: Isoquinoline derivatives are frequently associated with alkaloid-like bioactivities, including antimalarial and anticancer effects, contrasting with the hydrazinylidene focus of the target compound .
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Substituents (Position) | Key Properties |
|---|---|---|---|
| (6E)-6-[(3,4-Dimethylphenyl)hydrazinylidene]-4-phenylcyclohexa-2,4-dien-1-one | Cyclohexadienone | 4-Ph, 6-(3,4-diMePh) | High lipophilicity, planar conjugation |
| (6E)-6-[(2-Phenylhydrazin-1-yl)methylidene]cyclohexa-2,4-dien-1-one | Cyclohexadienone | 6-Ph | Improved solubility, reduced sterics |
| 6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one | Cyclohexadienone | 4-NO₂, 6-(OH-5-MeAnilino) | Redox-active, polar |
| (6,7-Dimethoxy-1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methanone | Dihydroisoquinoline | 1-Ph, 2-(PhCO), 6,7-diOMe | Aromatic, bioactive scaffold |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
